Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride

Description

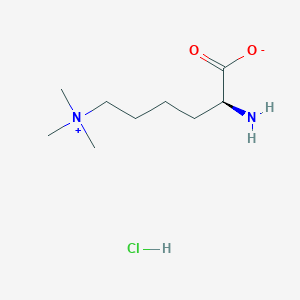

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride (CAS: 55528-53-5) is a chemically modified lysine derivative where three methyl groups are attached to the epsilon (ε) amino group of the lysine side chain. It is a non-protein amino acid critical in the biosynthesis of L-carnitine, a molecule essential for fatty acid metabolism in mammals . This compound is synthesized via post-translational methylation of lysine residues in proteins, which are subsequently degraded to release free trimethyllysine (TML) as a carnitine precursor .

Its applications span biochemical research, particularly in studying lysine methylation mechanisms and purification processes. The hydrochloride salt form enhances solubility, making it suitable for in vitro assays. Commercial availability includes 25 mg quantities priced at $282.00, reflecting its specialized use in research .

Properties

CAS No. |

55528-53-5 |

|---|---|

Molecular Formula |

C9H21ClN2O2 |

Molecular Weight |

224.73 g/mol |

IUPAC Name |

(2S)-2-amino-6-(trimethylazaniumyl)hexanoate;hydrochloride |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 |

InChI Key |

ZKIJKCHCMFGMCM-QRPNPIFTSA-N |

Isomeric SMILES |

C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N.Cl |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)[O-])N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride can be synthesized through the methylation of lysine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

- Lysine is dissolved in a suitable solvent like water or methanol.

- A base such as sodium hydroxide is added to deprotonate the amino group.

- Methylating agents are then introduced to the solution, leading to the formation of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.

- The product is then purified and converted to its hydrochloride salt form by adding hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale reactors for the methylation reaction.

- Continuous monitoring of reaction conditions to ensure high yield and purity.

- Advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to lysine or other intermediates.

Substitution: The trimethylammonium group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Oxidation: N-oxides of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.

Reduction: Lysine or partially methylated lysine derivatives.

Substitution: Various substituted lysine derivatives

Scientific Research Applications

Nε,Nε,Nε-Trimethyllysine, also known as N-Trimethyllysine, is a methylated derivative of the amino acid lysine . It is found in various organisms and has roles as a human and mouse metabolite .

Basic Information

- Molecular Formula

- Molecular Weight 189.28 g/mol

- IUPAC Name (2S)-2-amino-6-(trimethylazaniumyl)hexanoate

- CAS Registry Number 19253-88-4

Roles and Functions

- Precursor for Carnitine Biosynthesis Trimethyllysine is a precursor for carnitine biosynthesis . Carnitine is a coenzyme involved in fatty acid oxidation . When trimethyllysine is released from proteins through proteolysis, it contributes to carnitine production .

- Component of Histone Proteins N6,N6,N6-Trimethyl-L-lysine is a component of histone proteins . It is generated by the action of S-adenosyl-L-methionine on exposed lysine residues .

- Demethylation PHF8 is identified as a major demethylase that reverses transcriptionally repressive epigenetic modifications .

Reactions

- Trimethyllysine participates in reactions such as: N6,N6,N6-Trimethyl-L-lysine + Oxoglutaric acid + Oxygen → 3-hydroxy-N(6),N(6),N(6)-trimethyl-L-lysine + Succinic acid + CO(2)

Potential Applications

While the provided search results do not specifically detail applications of Nε,Nε,Nε-Trimethyllysine hydrochloride, the related research suggests potential uses in:

- Radiolabeled Peptides Trimethyllysine can be used in the development of radiolabeled peptides for tumor targeting and imaging . For example, HYNIC-(Ser)3-J18 peptide was labeled with 99mTc using tricine as a coligand for non-small-cell lung cancer (NSCLC) targeting .

- Melanoma Detection 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex displayed high melanoma uptake, highlighting its potential for metastatic melanoma detection .

- Neurotensin Receptor Targeting A 99mTc-tricine-HYNIC-labeled peptide targeting the neurotensin receptor has potential for single-photon imaging in malignant tumors .

- Protein Methylation Studies N-Trimethyllysine is found in the heavily methylated outer membrane protein B (OmpB) antigen of Rickettsia typhi .

- Genetic Code Expansion : Pyrrolysine systems can be engineered for genetic code expansion across different life domains .

The search results present research involving radiolabeled peptides using HYNIC and tricine for targeting tumors.

- NSCLC Targeting : A study utilized 99mTc-(tricine)-HYNIC-(Ser)3-J18 for targeting and imaging NSCLC in mice, showing selective targeting to NSCLC tumors .

- Melanoma Imaging : 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex was used as an imaging probe for melanoma lesions, visualized by SPECT/CT .

- Neurotensin Receptor Targeting : A neurotensin analog labeled with 99mTc was investigated for detection of neurotensin-positive tumors, showing uptake in NT receptor-positive organs .

Mechanism of Action

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride exerts its effects by participating in the biosynthesis of carnitine. The breakdown of endogenous proteins containing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine residues is the starting point for carnitine biosynthesis. This process involves several enzymatic steps, ultimately leading to the formation of carnitine, which is essential for transporting fatty acids into the mitochondria for energy production .

Comparison with Similar Compounds

Structural and Functional Differences

The ε-amino group of lysine is a common site for post-translational modifications. Below is a comparison of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride with structurally related lysine derivatives:

Key Observations :

Stability and Reactivity

- Trimethyllysine ’s quaternary ammonium group (due to methylation) increases hydrophilicity and resistance to enzymatic degradation compared to acetylated or carboxymethylated lysine derivatives.

- CML and CEL are stable end-products of irreversible glycation, accumulating in long-lived proteins (e.g., collagen), whereas acetylated lysine undergoes dynamic deacetylation by histone deacetylases (HDACs) .

Research Findings and Industrial Relevance

- CML/CEL in Aging : Increased urinary CML/CEL concentrations are observed in diabetic nephropathy and age-related pathologies, emphasizing their role in monitoring oxidative damage .

- Acetyllysine in Therapeutics : HDAC inhibitors targeting acetyllysine residues are under investigation for cancer and neurodegenerative diseases .

Biological Activity

Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) is a quaternary ammonium compound derived from lysine, characterized by three methyl groups attached to the nitrogen atom of the ε-amino group. This compound plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of L-carnitine, which is crucial for fatty acid metabolism and energy production in cells. The molecular formula for TML is C₉H₂₁ClN₂O₂, with a molecular weight of approximately 188.67 g/mol.

Biological Functions and Mechanisms

-

Precursor for L-Carnitine :

- TML is primarily known for its role in synthesizing L-carnitine, which facilitates the transport of long-chain fatty acids into mitochondria for oxidation. This process is essential for energy metabolism and maintaining cellular energy levels.

-

Epigenetic Regulation :

- TML also plays a role in epigenetic regulation by interacting with specific reader proteins that recognize methylated lysines on histones. These interactions can influence gene expression and cellular functions through cation–π interactions between the trimethylammonium group and aromatic residues within reader proteins.

- Gut Microbiota Interaction :

Table 1: Comparative Biological Roles of Related Compounds

| Compound | Structure | Biological Role | Unique Features |

|---|---|---|---|

| Nε,Nε,Nε-Trimethyllysine | Three methyl groups | Precursor for L-carnitine | Strong epigenetic interactions |

| N6,N6-Dimethyl-L-lysine | Two methyl groups | Protein modification | Less potent than trimethyl derivatives |

| N6-Methyl-L-lysine | One methyl group | Protein synthesis | Limited biological roles |

| L-Carnitine | Derived from trimethyl lysine | Fatty acid transport | Essential for energy metabolism |

Case Studies

- L-Carnitine Biosynthesis :

-

Epigenetic Modulation :

- Research indicates that TML's interaction with histone reader proteins can lead to altered gene expression profiles, impacting various cellular processes such as differentiation and response to environmental stimuli. Such findings underscore the potential of TML in therapeutic applications targeting epigenetic modifications.

- Metabolomic Studies :

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride in biological matrices?

- Methodology : Liquid chromatography (LC) coupled with mass spectrometry (MS) is the gold standard. For example, reverse-phase HPLC with UV detection (e.g., 254 nm) can resolve the compound from other lysine derivatives, as demonstrated in studies analyzing glycation end products . Metabolomic workflows using LC-MS/MS have also detected this compound in biological samples, with protocols optimized for sensitivity and specificity .

- Critical Parameters : Column selection (C18 for hydrophobicity), mobile phase pH (2.5–3.5 to enhance ionization), and sample preparation (solid-phase extraction to remove interfering metabolites).

Q. How can researchers synthesize and purify N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride with high yield and minimal byproducts?

- Methodology : Methylation of lysine residues using methyl donors like S-adenosylmethionine (SAM) in enzymatic reactions or chemical methylation with iodomethane under alkaline conditions. Purification involves ion-exchange chromatography to separate trimethylated lysine from mono-/dimethylated species, followed by recrystallization in ethanol/HCl mixtures to obtain the hydrochloride salt .

- Validation : Purity assessment via <sup>1</sup>H-NMR (δ 3.0–3.2 ppm for methyl groups) and elemental analysis (C, H, N, Cl content).

Advanced Research Questions

Q. How does N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride influence post-translational modification crosstalk in histone proteins?

- Experimental Design : Use histone-derived peptides treated with the compound to study competitive inhibition of acetylation or phosphorylation. Employ time-resolved fluorescence resonance energy transfer (TR-FRET) assays to quantify binding affinity to histone acetyltransferases (HATs) .

- Data Interpretation : Compare methylation kinetics (kcat/Km) in the presence/absence of other modifying enzymes. Contradictions in activity may arise from solvent accessibility of lysine residues or steric hindrance from trimethyl groups .

Q. What are the metabolic stability and degradation pathways of N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride in in vitro models?

- Methodology : Incubate the compound in liver microsomes or primary hepatocytes. Monitor degradation via LC-MS and identify metabolites (e.g., demethylated lysine or oxidation products). Use isotopically labeled (e.g., <sup>13</sup>C-methyl) analogs to trace metabolic fate .

- Statistical Analysis : Fit degradation data to first-order kinetics models. Account for inter-species variability (e.g., human vs. rodent microsomes) using ANOVA with post-hoc tests .

Q. How does N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride interact with cellular transporters (e.g., SLC6A14) in nutrient-deprived microenvironments?

- Experimental Design : Use CRISPR-engineered cell lines lacking specific transporters. Measure intracellular accumulation via radiolabeled (<sup>3</sup>H) compound under varying pH and nutrient conditions.

- Contradiction Resolution : Conflicting uptake data may arise from compensatory transporter upregulation. Validate with competitive inhibition assays (e.g., excess leucine to block SLC7A5) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported binding constants of N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride to methyl-binding domains (e.g., Tudor domains)?

- Root Cause Analysis : Variability may stem from buffer composition (e.g., ionic strength affecting electrostatic interactions) or protein conformational states.

- Solution : Standardize assay conditions (e.g., 150 mM NaCl, pH 7.4) and use isothermal titration calorimetry (ITC) for direct measurement of ΔH and Kd .

Q. What computational models predict the pharmacokinetic behavior of N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride in multi-compartment systems?

- Approach : Develop physiologically based pharmacokinetic (PBPK) models integrating logP (-1.2), plasma protein binding (≈15%), and renal clearance rates. Validate against in vivo rodent data using Akaike information criterion (AIC) for model selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.